3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo compounds. This compound features a bicyclic structure with two nitrogen atoms and multiple phenyl and propyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the bicyclic structure. The final product is usually purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Advanced purification techniques, including distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and propyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,7-Bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern and the presence of both phenyl and propyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C29H36N2O3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3,7-bis(2-phenylacetyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C29H36N2O3/c1-3-15-28-19-30(25(32)17-23-11-7-5-8-12-23)21-29(16-4-2,27(28)34)22-31(20-28)26(33)18-24-13-9-6-10-14-24/h5-14H,3-4,15-22H2,1-2H3 |
InChI Key |
ROBZLLPJPOAIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN(CC(C1=O)(CN(C2)C(=O)CC3=CC=CC=C3)CCC)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.